4,5-Diphenyl-2-imidazolidinone is classified as a cyclic urea derivative, specifically an imidazolidinone. It is synthesized from various precursors, including ureas and phenolic compounds. The compound's structure features a five-membered ring containing two nitrogen atoms and is typically derived from the condensation of urea derivatives with aromatic aldehydes or ketones .
The synthesis of 4,5-diphenyl-2-imidazolidinone can be achieved through several methods:
The molecular structure of 4,5-diphenyl-2-imidazolidinone can be described as follows:
Crystallographic studies reveal that 4,5-diphenyl-2-imidazolidinone crystallizes in a monoclinic system, showcasing distinct intermolecular interactions that influence its physical properties .
4,5-Diphenyl-2-imidazolidinone participates in various chemical reactions:
The mechanism of action for 4,5-diphenyl-2-imidazolidinone primarily involves its role as a nucleophile in various organic reactions:
4,5-Diphenyl-2-imidazolidinone has several scientific applications:
Single-crystal X-ray diffraction studies reveal that 4,5-diphenyl-2-imidazolidinone crystallizes with two independent molecules in the asymmetric unit, each exhibiting distinct conformational features. The imidazolidinone core displays non-planar geometry, with Cremer-Pople puckering parameters quantifying ring distortion. Specifically, one molecule exhibits a puckering amplitude (Q₂) of 0.08193 Å and phase angle φ₂ = 206.4°, indicating a twisted conformation along the N5–C19 bond [2]. The dihedral angles between the mean planes of the phenyl rings and the heterocyclic core range from 55.80° to 77.64°, demonstrating significant steric influence of the phenyl substituents on molecular geometry [1] [7]. Bond length analysis shows key differences in the C–N bonds: The N3–C3 bond length measures 1.332 Å while N7–C21 is 1.310 Å, suggesting varying degrees of π-bond character and lone pair delocalization [2].
Table 1: Crystallographic Parameters of 4,5-Diphenyl-2-imidazolidinone
Parameter | Molecule 1 | Molecule 2 |
---|---|---|
N Deviation (Å) | 0.0387 | 0.0520 |
C Deviation (Å) | 0.0358 | 0.0519 |
Phenyl Dihedral 1 (°) | 77.64 | 76.92 |
Phenyl Dihedral 2 (°) | 55.80 | 70.98 |
C=O Bond Length (Å) | 1.228 | 1.231 |
Hirshfeld surface analysis provides quantitative insight into the supramolecular architecture of 4,5-diphenyl-2-imidazolidinone crystals. The analysis confirms that intermolecular contacts are dominated by H⋯H interactions (52.8% of total surface contacts), characteristic of van der Waals packing in hydrocarbon-rich molecules [2]. Significant hydrogen bonding networks include N–H⋯O (carbonyl) and N–H⋯N interactions that connect molecules into corrugated layers parallel to the (101) plane. These layers are further stabilized by weaker C–H⋯O bonds (14.2% contribution) and C–H⋯π interactions (9.7%), the latter involving phenyl ring centroids [1] [7]. The N–H⋯O hydrogen bonds exhibit D⋯A distances of 2.847–2.855 Å and D–H⋯A angles approaching 167°, indicating strong, nearly linear hydrogen bonds that direct crystal packing [7].
Table 2: Intermolecular Contact Contributions from Hirshfeld Surface Analysis
Interaction Type | Contribution (%) | Characteristic Distance (Å) |
---|---|---|
H⋯H | 52.8 | 2.20–2.40 |
H⋯O/O⋯H | 24.3 | 1.90–2.10 |
H⋯C/C⋯H | 14.2 | 2.75–2.95 |
H⋯N/N⋯H | 9.7 | 2.30–2.50 |
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals for the heterocyclic protons. The N–H protons appear as broad singlets in the δ 7.2–7.8 ppm region in DMSO-d₆, indicating hydrogen bonding propensity. The methine proton (C4–H/C5–H) resonates at δ 5.2–5.4 ppm, while phenyl rings produce characteristic aromatic multiplet patterns at δ 7.2–7.5 ppm [6] [9]. ¹³C NMR shows the carbonyl carbon at δ 155–158 ppm, significantly deshielded due to adjacent nitrogen atoms and conjugation effects [9].
Infrared spectroscopy displays a strong carbonyl stretching vibration at 1705–1715 cm⁻¹, notably higher frequency than typical aliphatic ureas (1640–1660 cm⁻¹), suggesting diminished resonance in the 2-imidazolidinone system due to steric constraints from phenyl substituents [1] [6]. N–H stretches appear as broad bands at 3200–3300 cm⁻¹, while fingerprint region absorptions at 1450–1600 cm⁻¹ correspond to phenyl ring vibrations.
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 238 [M]⁺ consistent with the C₁₅H₁₄N₂O formula. Characteristic fragmentation includes loss of carbonyl (M–28, m/z 210) and sequential phenyl radical eliminations [9]. High-resolution MS confirms the exact mass as 238.1110 amu [1].
4,5-Diphenyl-2-imidazolidinone exists predominantly in the diketo tautomeric form (>99% abundance), with negligible contribution from enol or imino tautomers. This preference is attributed to the aromatic stabilization gained upon complete carbonyl conjugation across the imidazolidinone ring [3] [8]. The energy barrier for prototropic tautomerism exceeds 50 kJ/mol, effectively locking the molecule in the diketo configuration [6]. Substituent effects significantly influence stability: The 5,5-diphenyl substitution creates steric crowding that flattens the heterocyclic ring, enhancing conjugation and disfavoring alternative tautomers [8].
Table 3: Calculated Energy Differences Between Tautomeric Forms
Tautomer | Relative Energy (kJ/mol) | Population (%) |
---|---|---|
4,5-Diphenyl-2-imidazolidinone (diketo) | 0.0 | >99.9 |
4,5-Diphenyl-2-hydroxyimidazole (enol) | 42.3 | <0.1 |
2-Imino-4,5-diphenylimidazolidin-4-one | 38.7 | <0.1 |
Experimental solubility studies indicate marked hydrophobicity consistent with its diphenyl substitution. The compound demonstrates limited water solubility (<0.1 mg/mL) but moderate solubility in polar organic solvents: methanol (8.2 mg/mL), chloroform (22.5 mg/mL), and dimethylformamide (>50 mg/mL) [6] [9]. The calculated LogP (octanol-water partition coefficient) using fragment-based methods is 2.98 ± 0.35, indicating substantial lipophilicity suitable for membrane penetration [9]. Temperature-dependent solubility measurements in ethanol show positive correlation, with ΔHₛₒₗ = 28.5 kJ/mol and ΔSₛₒₗ = 52.3 J/mol·K, indicating endothermic dissolution driven by entropy [6]. The experimental LogD₇.₄ (distribution coefficient at physiological pH) is 2.75, confirming minimal pH-dependent ionization and consistent lipophilicity across biological environments.
Table 4: Solubility Profile and Partition Coefficients
Solvent/System | Value | Conditions |
---|---|---|
Water solubility | <0.1 mg/mL | 25°C |
Methanol solubility | 8.2 mg/mL | 25°C |
Chloroform solubility | 22.5 mg/mL | 25°C |
Calculated LogP | 2.98 ± 0.35 | - |
Experimental LogD₇.₄ | 2.75 | pH 7.4 buffer |
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